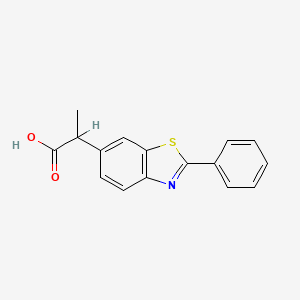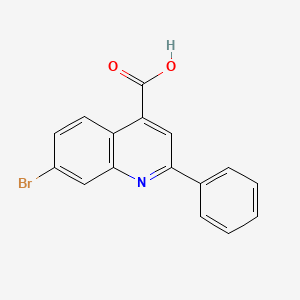
6-Decenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decenoic acid is a medium-chain fatty acid with the molecular formula C₁₀H₁₈O₂ It is characterized by an unbranched chain of ten carbon atoms, with a double bond located at the sixth position from the carboxyl end This compound is part of the broader class of decenoic acids, which are mono-unsaturated fatty acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Decenoic acid involves the isomerization of delta-decalactone. This process typically uses an acid catalyst and is conducted at temperatures ranging from 140°C to 200°C . Another method involves the oxidation and isomerization of 2-butylcyclohexanone using percarbamide, which offers a more environmentally friendly approach by avoiding strong acid catalysts .
Industrial Production Methods
Industrial production of this compound often employs the oxidation of delta-decalactone under controlled conditions. This method is favored due to its efficiency and the high purity of the resulting product. The process involves reacting delta-decalactone with an acid catalyst at elevated temperatures, followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Decenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or ketones.
Reduction: Hydrogenation of this compound can yield decanoic acid.
Substitution: The double bond in this compound allows for halogenation reactions, where halogens like chlorine or bromine can be added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.
Substitution: Halogenation reactions often use halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Decanoic acid.
Substitution: Halogenated decenoic acids.
Aplicaciones Científicas De Investigación
6-Decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its role in inhibiting biofilm formation by certain bacteria.
Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.
Mecanismo De Acción
The mechanism of action of 6-Decenoic acid involves its interaction with bacterial cell membranes. It has been shown to compromise the integrity of bacterial membranes, leading to the leakage of essential ions and molecules, ultimately causing cell death . This property is particularly useful in its antibacterial applications.
Comparación Con Compuestos Similares
6-Decenoic acid can be compared with other decenoic acids, such as:
2-Decenoic acid: Known for its role in inhibiting biofilm formation by Pseudomonas aeruginosa.
3-Decenoic acid: Acts as a sex pheromone in certain beetles.
4-Decenoic acid: Found in human plasma and has potential metabolic implications.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific position of the double bond and its resultant chemical behavior and applications.
Propiedades
Número CAS |
85392-04-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12) |
Clave InChI |
IZOFWCYKCWUJBY-UHFFFAOYSA-N |
SMILES |
CCCC=CCCCCC(=O)O |
SMILES isomérico |
CCC/C=C/CCCCC(=O)O |
SMILES canónico |
CCCC=CCCCCC(=O)O |
Key on ui other cas no. |
86503-04-0 85392-04-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)




![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)
